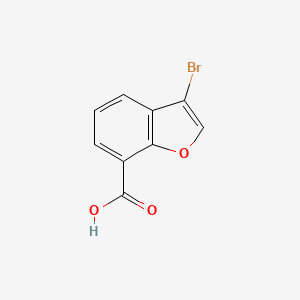
2-(oxan-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxan-3-yl)propan-1-ol, also known as oxan-3-ol, is an organic compound that has a wide range of uses in the scientific and industrial fields. This compound is a primary alcohol with a three-carbon chain, and it is a derivative of oxane, which is a cyclic hydrocarbon. It is a colorless liquid with a sweet, pungent odor, and it is miscible with water, alcohol, and ether. Oxan-3-ol is used in a variety of applications, including as a solvent, a reagent, and an intermediate in the synthesis of other compounds. It is also used in the manufacture of pharmaceuticals, pesticides, and fragrances.
Wissenschaftliche Forschungsanwendungen
Oxan-3-ol is widely used in scientific research applications. It is used as a solvent in organic synthesis and as a reagent in chemical reactions. It is also used as an intermediate in the synthesis of other compounds, such as esters, amides, and amines. In addition, 2-(oxan-3-yl)propan-1-ol is used in the synthesis of drugs, pesticides, and fragrances.
Wirkmechanismus
The mechanism of action of 2-(oxan-3-yl)propan-1-ol is not well understood. It is thought to act as a nucleophile, reacting with electrophiles to form new bonds. It can also act as an acid, donating a proton to an acceptor molecule. In addition, 2-(oxan-3-yl)propan-1-ol can act as a hydrogen bond donor, forming hydrogen bonds with other molecules.
Biochemical and Physiological Effects
Oxan-3-ol has been studied for its potential biochemical and physiological effects. It has been shown to have antifungal activity, and it has been found to inhibit the growth of certain bacteria. In addition, 2-(oxan-3-yl)propan-1-ol has been found to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Oxan-3-ol has several advantages for use in lab experiments. It is a colorless liquid with a sweet, pungent odor, and it is miscible with water, alcohol, and ether. It is also inexpensive and easy to obtain. However, there are some limitations to using 2-(oxan-3-yl)propan-1-ol in lab experiments. It is highly flammable and can cause irritation to the skin and eyes. In addition, it is toxic in large doses, and it can be hazardous if not handled properly.
Zukünftige Richtungen
There are several potential future directions for research on 2-(oxan-3-yl)propan-1-ol. It could be studied further for its potential biochemical and physiological effects, including its antifungal, antibacterial, anti-inflammatory, and analgesic effects. In addition, it could be studied for its potential uses in the synthesis of drugs, pesticides, and fragrances. Furthermore, it could be studied for its potential use as a solvent and as a reagent in chemical reactions. Finally, it could be studied for its potential applications in industrial processes.
Synthesemethoden
Oxan-3-ol can be synthesized from the reaction of oxalyl chloride and 1-propanol. In this reaction, the oxalyl chloride acts as an acid, and the 1-propanol acts as a base. The reaction proceeds in the presence of anhydrous aluminum chloride as a catalyst, and the resulting product is 2-(oxan-3-yl)propan-1-ol. This reaction is a simple and efficient way to synthesize 2-(oxan-3-yl)propan-1-ol from the starting materials.
Eigenschaften
IUPAC Name |
2-(oxan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(5-9)8-3-2-4-10-6-8/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJPLLRBWCOXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-3-yl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B6619407.png)



![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid](/img/structure/B6619445.png)





